tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride
CAS No.:
Cat. No.: VC18626405
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |
| Standard InChI Key | AZMBGHNFJGZPPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride, reflects its IUPAC nomenclature. Key structural elements include:
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A cyclobutane ring with trans-1,3-diamino substitution, enforcing a rigid, non-planar conformation.
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An N-methyl carbamate group bonded to the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic manipulations .
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A hydrochloride counterion, which protonates the primary amine, improving crystallinity and solubility in polar solvents .
The molecular formula is C₁₁H₂₁N₂O₂·HCl, with a molar mass of 264.76 g/mol. The trans configuration minimizes steric clashes between the Boc-protected carbamate and the amine moiety, as confirmed by X-ray crystallography in analogous cyclobutyl derivatives .
Physicochemical Properties
Experimental data for the hydrochloride salt remains sparse, but extrapolations from related compounds suggest:
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Analogues |
| Solubility | >50 mg/mL in DMSO | |
| LogP (Predicted) | 1.2 ± 0.3 | Calc. via ChemAxon |
| pKa (Amine) | 8.9 (protonated form) |
The Boc group’s lipophilicity (LogP ~1.2) balances the hydrochloride’s polarity, enabling compatibility with both organic and aqueous reaction media .
Synthetic Methodologies
Key Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step sequence:
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Boc Protection of trans-1,3-Cyclobutane Diamine
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N-Methylation and Salt Formation
Optimization and Challenges
Critical challenges include:
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Regioselectivity: Competing reactions at the secondary amine require careful stoichiometric control. Excess methylating agents lead to over-alkylation .
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Crystallinity: The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during isolation. Lyophilization from acetonitrile improves crystal stability .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
The compound’s rigid cyclobutane scaffold is prized in designing ATP-competitive kinase inhibitors. For example:
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c-Met Inhibitors: Incorporation into pyrrolopyrimidine derivatives enhances selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .
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BTK Inhibitors: Analogues bearing this moiety exhibit IC₅₀ values <10 nM in enzymatic assays, attributed to optimal hydrogen bonding with Cys481 .
Case Study: Synthesis of Imidazopyridine Derivatives
A representative application involves coupling the hydrochloride salt with methyl (2-chloropyridin-3-yl)(methyl)carbamate under Pd catalysis:
Reaction Conditions:
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Catalyst: BrettPhos Precatalyst (5 mol%)
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Base: NaOtBu (2.5 equiv)
Outcome:
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Product: tert-Butyl(trans-3-(6-fluoro-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)cyclobutyl)carbamate.
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 2.34–2.63 (m, 2H, cyclobutane CH₂), 3.43 (s, 3H, N-CH₃), 4.48–4.74 (m, 1H, NH), 5.33–5.50 (m, 1H, cyclobutane CH) .
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HRMS (ESI+): m/z calcd for C₁₁H₂₁N₂O₂ [M+H]⁺ 229.1547, found 229.1551 .
Chromatographic Methods
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